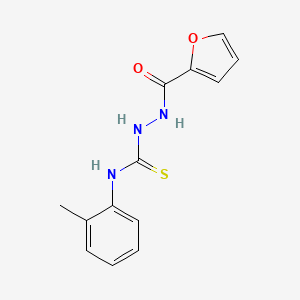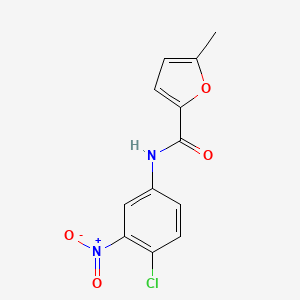![molecular formula C17H15N3OS B5748081 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5748081.png)
2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide, also known as MPTNA, is a chemical compound that has been of interest to the scientific community due to its potential applications in biological research. MPTNA is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide acts as an inhibitor of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which in turn affects the regulation of cell growth and division. 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the regulation of transcription. 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide in lab experiments include its potency as a CK2 inhibitor, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, there are also limitations to using 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide in lab experiments, including its potential toxicity to cells, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide, including the development of more potent and specific CK2 inhibitors, the study of 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide's effects on other signaling pathways involved in cancer, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide, as well as its potential side effects and toxicity.
Synthesis Methods
2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide can be synthesized using a variety of methods, including the reaction of 2-aminonaphthalene with 4-methyl-2-pyrimidinethiol in the presence of acetic anhydride. Another method involves the reaction of 2-naphthylamine with 4-methyl-2-pyrimidinethiol in the presence of acetic anhydride. The final product is purified by recrystallization from ethanol.
Scientific Research Applications
2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been used in various scientific research applications, including the study of protein kinase inhibitors. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and division. 2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide has also been used in the study of the role of CK2 in the regulation of transcription, as well as in the study of the signaling pathways involved in cancer.
properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-9-10-18-17(19-12)22-11-16(21)20-15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXIPGZJNCOQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)
![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)


![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)